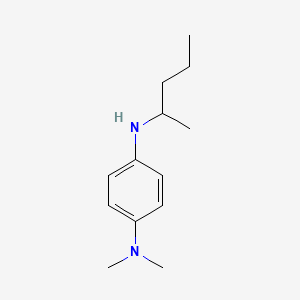
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes multiple carboxylic acid and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For example, the reaction of 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid with metal salts under hydrothermal conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydrothermal synthesis and coordination polymer formation can be adapted for large-scale production. This typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique opto-electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid involves its ability to form stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar structure with additional carboxylic acid groups.
2-(4-hydroxyphenylazo)benzoic acid: Contains an azo group and is used in mass spectrometry.
Uniqueness
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is unique due to its specific arrangement of carboxylic acid and hydroxyl groups, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks.
Propriétés
Formule moléculaire |
C21H14O8 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H14O8/c22-17-5-2-11(8-15(17)20(26)27)10-1-4-13(14(7-10)19(24)25)12-3-6-18(23)16(9-12)21(28)29/h1-9,22-23H,(H,24,25)(H,26,27)(H,28,29) |
Clé InChI |
ASAOJPNOEUMWCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)



![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)






![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
